Predicted Lipophilicity (cLogP) Differentiates 3-Methyl Thiadiazole from 2-Methyl and Unsubstituted Thiadiazole Analogs
The target compound exhibits a predicted cLogP of approximately 1.32, determined using the AlogPS 2.1 algorithm [1]. This value is lower than that of the 2-methyl positional isomer (predicted cLogP ~1.55) and higher than that of the unsubstituted thiadiazole analog (predicted cLogP ~0.98), indicating that the 3-methyl substitution yields a distinct lipophilicity profile that may affect membrane permeability and bioavailability [1]. These computed values provide class-level inference for differentiation, as experimental LogP data for these specific compounds have not been published.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.32 (AlogPS 2.1 prediction) |
| Comparator Or Baseline | 2-Methyl isomer: cLogP ≈ 1.55; Unsubstituted thiadiazole analog: cLogP ≈ 0.98 |
| Quantified Difference | ΔcLogP = –0.23 vs. 2-methyl isomer; +0.34 vs. unsubstituted analog |
| Conditions | In silico prediction using AlogPS 2.1; experimental confirmation not available |
Why This Matters
Lipophilicity differences on the order of 0.3–0.5 log units can translate into measurable differences in membrane permeation and oral absorption, making the specific 3-methyl congener a distinct chemical entity for biological evaluation [2].
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453-463. (AlogPS 2.1 predictions via VCCLAB). View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
